1H-Indole, 4-chloro-1-nitroso-
CAS No.: 126590-88-3
Cat. No.: VC21220489
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126590-88-3 |
---|---|
Molecular Formula | C8H5ClN2O |
Molecular Weight | 180.59 g/mol |
IUPAC Name | 4-chloro-1-nitrosoindole |
Standard InChI | InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-6(7)4-5-11(8)10-12/h1-5H |
Standard InChI Key | HIJZOLDFHYLQHH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN2N=O)C(=C1)Cl |
Canonical SMILES | C1=CC2=C(C=CN2N=O)C(=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
1H-Indole, 4-chloro-1-nitroso- (CAS: 126590-88-3) belongs to the class of nitrosated indole compounds. It features a basic indole scaffold with a chlorine substituent at the 4-position and a nitroso group (-N=O) attached to the nitrogen atom at position 1. The compound possesses a bicyclic structure comprising a benzene ring fused with a pyrrole ring, creating the characteristic indole backbone that serves as a fundamental structural element in numerous bioactive compounds .
The molecular formula of 1H-Indole, 4-chloro-1-nitroso- is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol . The presence of the nitroso group significantly alters the electronic properties of the indole nucleus compared to its parent compound, 4-chloroindole, introducing new reactivity patterns and biological implications.
Structural Depiction and Molecular Representations
The compound can be represented through various chemical notation systems:
Physicochemical Properties
The physicochemical profile of 1H-Indole, 4-chloro-1-nitroso- reveals distinctive characteristics that influence its behavior in various chemical environments and biological systems. These properties are crucial for understanding its potential applications and handling requirements.
Physical Properties
Table 1 summarizes the key physical properties of the compound:
Property | Value | Unit | Source |
---|---|---|---|
Molecular Weight | 180.59 | g/mol | |
Density | 1.42 | g/cm³ | |
Boiling Point | 312.3 | °C at 760 mmHg | |
Flash Point | 142.7 | °C | |
Physical State | Solid | - | |
Vapor Pressure | 0.000533 | mmHg at 25°C | |
Refractive Index | 1.662 | - |
Chemical Properties and Reactivity Indicators
The chemical behavior of 1H-Indole, 4-chloro-1-nitroso- is influenced by its structural features, particularly the nitroso group, which introduces significant changes to the electronic distribution within the molecule compared to the parent 4-chloroindole compound.
Property | Value | Unit | Source |
---|---|---|---|
LogP (octanol/water) | 2.82420 | - | |
Polar Surface Area (PSA) | 34.36 | Ų | |
Exact Mass | 180.009 | amu |
Structural Relationship to Parent and Related Compounds
1H-Indole, 4-chloro-1-nitroso- is derived from 4-chloroindole (CAS: 25235-85-2) through nitrosation. This transformation significantly alters the compound's chemical behavior and potentially its biological activity. Understanding the structural relationships between these compounds provides valuable insights into their respective properties and applications.
Comparison with Parent Compound 4-Chloroindole
Table 2 provides a comparative analysis of 1H-Indole, 4-chloro-1-nitroso- and its parent compound, 4-chloroindole:
Property | 1H-Indole, 4-chloro-1-nitroso- | 4-Chloroindole | Difference |
---|---|---|---|
Molecular Formula | C₈H₅ClN₂O | C₈H₆ClN | Addition of NO |
Molecular Weight | 180.59 g/mol | 151.59 g/mol | +29.00 g/mol |
Density | 1.42 g/cm³ | 1.259 g/cm³ | +0.161 g/cm³ |
Color | Not specified | Clear yellow | - |
Water Solubility | Not specified | Insoluble | - |
Structural Analogs
A structurally related compound is 1H-Indole, 4-chloro-6-methoxy-1-nitroso- (CAS: 147359-16-8), which contains an additional methoxy group at the 6-position . This structural analog has a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol .
Biological Significance and Toxicological Considerations
Research Context
Related nitrosated indole compounds have been investigated in various contexts. For instance, the nitrosation rates of indole, indole-3-acetonitrile, indole-3-carbinol, and 4-chloroindole, and the stability of their nitrosated products have been studied . The nitrosated 4-chloroindole was found to be directly mutagenic to Salmonella typhimurium TA100, showing much greater potency compared to other nitrosated indole compounds .
Analytical Detection and Characterization
The analysis and characterization of 1H-Indole, 4-chloro-1-nitroso- can be performed using standard analytical techniques employed for similar organic compounds:
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Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can provide structural confirmation and purity assessment.
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Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for separation, identification, and quantification.
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Mass Spectrometry: Provides molecular weight confirmation and structural information through fragmentation patterns.
The analysis of N-nitrosamines has been of particular interest in regulatory contexts, with various methods developed for their detection, including GC-MS/MS methods and chemical luminescence detection following photolysis to generate peroxynitrite .
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